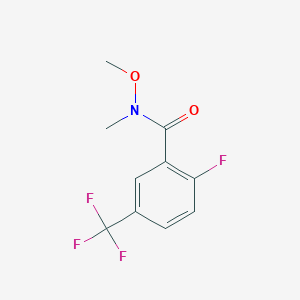
3,3'-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] is an organic compound known for its unique chemical structure and properties It is characterized by the presence of two phenolic groups connected by a disulfide bond, with each phenolic group substituted by two tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] typically involves the reaction of 2,6-bis(1,1-dimethylethyl)phenol with a disulfide reagent under controlled conditions. One common method is the oxidative coupling of 2,6-bis(1,1-dimethylethyl)phenol using iodine or other oxidizing agents to form the disulfide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions, utilizing efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated phenolic derivatives.
Aplicaciones Científicas De Investigación
3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: Employed in studies involving redox reactions and as a probe for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of high-performance materials and as an additive in lubricants and fuels.
Mecanismo De Acción
The mechanism of action of 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] involves its ability to undergo redox reactions, particularly the reversible cleavage and formation of the disulfide bond. This property allows it to act as an antioxidant, scavenging free radicals and protecting against oxidative stress. The phenolic groups also contribute to its antioxidant activity by donating hydrogen atoms to neutralize reactive species.
Comparación Con Compuestos Similares
Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-phenol]: Similar structure but with a methylene bridge instead of a disulfide bond.
Phenol, 4,4’-[thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-phenol]: Contains a thiobis(methylene) linkage instead of a direct disulfide bond.
Uniqueness: 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] is unique due to its disulfide bond, which imparts distinct redox properties and makes it particularly effective as an antioxidant. The presence of tert-butyl groups enhances its stability and resistance to degradation.
Propiedades
Fórmula molecular |
C28H42O2S2 |
|---|---|
Peso molecular |
474.8 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-3-[(2,4-ditert-butyl-3-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C28H42O2S2/c1-25(2,3)17-13-15-19(21(23(17)29)27(7,8)9)31-32-20-16-14-18(26(4,5)6)24(30)22(20)28(10,11)12/h13-16,29-30H,1-12H3 |
Clave InChI |
MNKHVQXRRJQAEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=C(C=C1)SSC2=C(C(=C(C=C2)C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
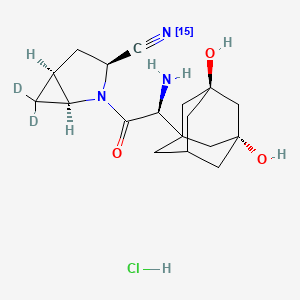
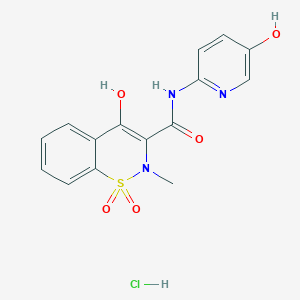
![4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B13847860.png)
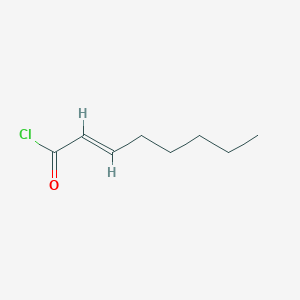
![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)
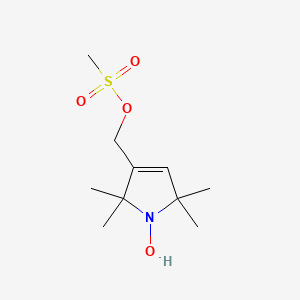
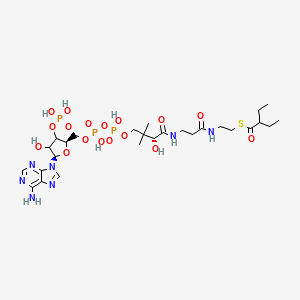
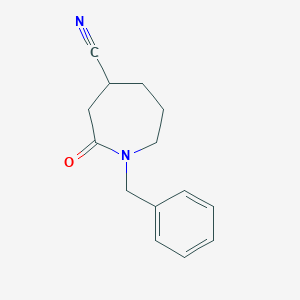
![5-Bromo-6-[(4-ethylmorpholin-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13847903.png)
